molecular formula C6H10O2 B13617750 1-(Oxetan-2-yl)propan-1-one

1-(Oxetan-2-yl)propan-1-one

Cat. No.: B13617750
M. Wt: 114.14 g/mol
InChI Key: QBSCCOCIXOHFEE-UHFFFAOYSA-N
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Description

1-(Oxetan-2-yl)propan-1-one is an organic compound characterized by the presence of an oxetane ring, a four-membered cyclic ether, attached to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxetan-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the formation of the oxetane ring via epoxide opening with trimethyloxosulfonium ylide . This method typically requires moderate heating and specific reagents to achieve the desired product. Another method involves the cyclization of intermediates such as hydroxy malonates to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxetan-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxetane derivatives, which can be further utilized in different applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Oxetan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various chemical transformations. These interactions can modulate biological pathways and exert specific effects, depending on the context of its application .

Comparison with Similar Compounds

Uniqueness: 1-(Oxetan-2-yl)propan-1-one stands out due to its specific structural arrangement, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields highlight its significance.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

1-(oxetan-2-yl)propan-1-one

InChI

InChI=1S/C6H10O2/c1-2-5(7)6-3-4-8-6/h6H,2-4H2,1H3

InChI Key

QBSCCOCIXOHFEE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCO1

Origin of Product

United States

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